Solubility profile of 1-(3-Fluoropyridin-4-yl)ethan-1-amine in organic solvents
Solubility profile of 1-(3-Fluoropyridin-4-yl)ethan-1-amine in organic solvents
The following technical guide details the solubility profile and physicochemical characterization of 1-(3-Fluoropyridin-4-yl)ethan-1-amine . This document is structured for researchers and process chemists, focusing on the mechanistic drivers of solubility and actionable protocols for data generation.
[1]
Executive Summary
1-(3-Fluoropyridin-4-yl)ethan-1-amine (CAS: 1270361-88-0 for racemate) is a bifunctional heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] Its solubility behavior is governed by the interplay between its basic primary amine, the weakly basic pyridine nitrogen, and the lipophilic fluorinated aromatic core.
Understanding the solubility profile of this compound is critical for optimizing reaction conditions, designing efficient extraction protocols (work-up), and developing crystallization processes. This guide provides a predicted solubility landscape based on physicochemical principles and structural analogs, alongside a validated experimental protocol for precise determination.
Physicochemical Characterization
To predict solubility, we must first establish the molecular properties that dictate solvent interaction.
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | 140.16 g/mol | Small molecule; favorable kinetics for dissolution.[1] |
| LogP (Predicted) | ~1.6 | Moderately lipophilic.[1] Permeable to organic membranes but retains water affinity in ionized states. |
| pKa (Primary Amine) | ~9.0 – 9.5 | Highly basic.[1] Protonates readily at physiological/acidic pH, drastically increasing water solubility. |
| pKa (Pyridine N) | ~3.0 – 3.5 | Weakly basic.[1] The C3-Fluorine atom (electron-withdrawing) lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).[1] |
| H-Bond Donors | 1 (NH₂) | Facilitates solubility in protic solvents (MeOH, Water).[1] |
| H-Bond Acceptors | 2 (Pyridine N, NH₂) | Interaction sites for protic solvents.[1] |
The Fluorine Effect: The C3-fluorine atom is not merely a structural placeholder; it increases the lipophilicity of the pyridine ring and reduces the basicity of the ring nitrogen via inductive effects (
Solubility Profile in Organic Solvents
The following profile categorizes solubility based on solvent polarity and hydrogen-bonding capability.
A. Polar Protic Solvents (High Solubility)[1]
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Solvents: Methanol, Ethanol, Isopropanol, Water (pH dependent).
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Behavior: Very Soluble / Miscible.
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Mechanism: The primary amine and pyridine nitrogen act as hydrogen bond acceptors, while the amine protons act as donors. The small molecular size allows efficient solvation.
-
Process Note: Alcohols are excellent solvents for reactions but poor for extraction from water due to miscibility issues.
B. Polar Aprotic Solvents (High Solubility)[1]
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Solvents: DMSO, DMF, DMAc, Acetonitrile.
-
Behavior: Very Soluble.
-
Mechanism: Strong dipole-dipole interactions stabilize the polar amine and pyridine functionalities.[1]
-
Process Note: Useful for high-temperature nucleophilic substitutions (
) but difficult to remove during work-up (high boiling points).
C. Chlorinated & Moderately Polar Solvents (High to Moderate Solubility)[1]
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.
-
Mechanism: DCM is the "gold standard" solvent for this class. It solubilizes the free base effectively via dipole interactions without the nucleophilicity of alcohols.
-
Process Note: DCM is the preferred solvent for liquid-liquid extraction of the free base from aqueous alkaline solutions.[1]
D. Non-Polar Solvents (Low Solubility)[1]
-
Solvents: Hexanes, Heptane, Cyclohexane.
-
Behavior: Sparingly Soluble to Insoluble.
-
Mechanism: The polarity of the amine and pyridine ring creates a high energy barrier for solvation in purely dispersive (van der Waals) solvents.[1]
-
Process Note: Hydrocarbons are excellent antisolvents . Adding Heptane to a concentrated DCM or Ethyl Acetate solution of the compound is a viable crystallization strategy.
pH-Dependent Solubility (The "Swing" Protocol)
The most critical solubility feature of 1-(3-Fluoropyridin-4-yl)ethan-1-amine is its pH sensitivity.[1] This property is exploited for purification.[1][5]
-
Acidic pH (< 4): The molecule exists as a dication (or monocation depending on acid strength).[1] Solubility: High in Water; Low in Organics.
-
Basic pH (> 10): The molecule exists as a neutral free base.[1] Solubility: Low in Water; High in Organics (DCM, EtOAc).
Visualization: The pH Extraction Logic
The following diagram illustrates the standard work-up logic derived from the solubility profile.
Figure 1: pH-Swing Extraction Protocol utilizing the solubility differential of the ionized vs. neutral species.[1]
Experimental Protocol: Solubility Determination
Since specific quantitative data (g/L) may vary by isomer purity and crystalline form, researchers should validate solubility using the Saturation Shake-Flask Method .[1]
Materials
-
Compound: 1-(3-Fluoropyridin-4-yl)ethan-1-amine (solid or oil).[1]
-
Solvents: HPLC grade (Water, MeOH, DCM, Toluene, Heptane).
-
Equipment: Temperature-controlled shaker, HPLC (UV detection at 254 nm), 0.45 µm PTFE syringe filters.
Step-by-Step Methodology
-
Preparation: Add excess compound (solid/oil) to 2 mL of the target solvent in a glass vial. Ensure solid persists (supersaturation).[1]
-
Equilibration: Agitate at 25°C (or target temp) for 24 hours.
-
Filtration: Allow to settle, then filter the supernatant through a 0.45 µm PTFE filter (use PVDF for aqueous samples).
-
Dilution: Dilute an aliquot (e.g., 100 µL) into a mobile phase compatible solvent (e.g., Acetonitrile/Water).
-
Quantification: Inject into HPLC. Calculate concentration using a calibration curve of the standard.
Visualization: Experimental Workflow
Figure 2: Standard Saturation Shake-Flask Workflow for quantitative solubility profiling.
References
-
PubChem. 1-(3-Fluoropyridin-4-yl)ethan-1-amine (Compound).[1][6] National Library of Medicine. Available at: [Link][1]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed.[1] (General reference for solvent polarity principles).
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. CAS 13258-63-4: 4-Pyridineethanamine | CymitQuimica [cymitquimica.com]
- 5. 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride | 1909336-86-2 [sigmaaldrich.com]
- 6. PubChemLite - 1-(3-fluoropyridin-4-yl)ethan-1-amine (C7H9FN2) [pubchemlite.lcsb.uni.lu]
